molecular formula C18H17NO3 B582808 (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate CAS No. 147687-06-7

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate

Cat. No.: B582808
CAS No.: 147687-06-7
M. Wt: 295.338
InChI Key: MEKHYFIFCBVDTM-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is a chemical compound with the molecular formula C18H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a fluorenyl group, a methyl group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with methyl(2-oxoethyl)carbamate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Scientific Research Applications

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-YL)methyl methyl(2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-methyl-N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKHYFIFCBVDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699513
Record name (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147687-06-7
Record name Carbamic acid, N-methyl-N-(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147687-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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